Boc-4-hydroxy-5-oxo-L-proline methyl ester
Overview
Description
Boc-4-hydroxy-5-oxo-L-proline methyl ester: is a synthetic derivative of L-proline, a naturally occurring amino acid. This compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, a hydroxyl group at the 4-position, and a keto group at the 5-position, with a methyl ester at the carboxyl end. It is used in various scientific research applications, including chemistry, biology, medicine, and industry.
Synthetic Routes and Reaction Conditions:
Starting Material: The synthesis typically begins with L-proline as the starting material.
Protection: The amino group of L-proline is protected using a Boc group to form Boc-L-proline.
Functionalization: The hydroxyl group at the 4-position is introduced through hydroxylation, and the keto group at the 5-position is introduced through oxidation.
Esterification: The carboxyl group is then esterified with methanol to form the methyl ester.
Purification: The final product is purified using standard techniques such as recrystallization or chromatography.
Industrial Production Methods:
Batch Production: The synthesis is often carried out in batch processes, where each step is performed sequentially in separate reaction vessels.
Continuous Flow: Some industrial processes may use continuous flow chemistry to improve efficiency and scalability.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the 5-position keto group.
Reduction: Reduction reactions can be performed on the keto group to form the corresponding alcohol.
Substitution: Substitution reactions can occur at the hydroxyl group, leading to various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include chromium(VI) oxide and Dess-Martin periodinane.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various nucleophiles and electrophiles can be used for substitution reactions.
Major Products Formed:
Oxidation Products: 4-hydroxy-5-oxo-L-proline derivatives.
Reduction Products: 4-hydroxy-5-hydroxy-L-proline derivatives.
Substitution Products: Various substituted derivatives of this compound.
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis, particularly in the synthesis of peptides and other bioactive molecules. Biology: It serves as a substrate in enzymatic studies and as a probe in biological assays. Medicine: The compound is investigated for its potential therapeutic applications, including its role in modulating biological pathways. Industry: It is used in the development of pharmaceuticals and other chemical products.
Mechanism of Action
The compound exerts its effects through its interaction with specific molecular targets and pathways. The Boc group protects the amino group, allowing for selective reactions at other positions. The hydroxyl and keto groups are involved in hydrogen bonding and other interactions, influencing the compound's biological activity.
Comparison with Similar Compounds
Boc-L-proline: Similar to the parent compound but without the hydroxyl and keto groups.
Boc-4-hydroxy-L-proline: Similar but lacks the keto group at the 5-position.
Boc-4-oxo-L-proline: Similar but lacks the hydroxyl group at the 4-position.
Uniqueness: Boc-4-hydroxy-5-oxo-L-proline methyl ester is unique due to the presence of both hydroxyl and keto groups, which allows for diverse chemical reactions and biological activities.
This compound's versatility and reactivity make it a valuable tool in scientific research and industrial applications. Its unique structure and functional groups enable a wide range of chemical transformations and biological interactions, contributing to its importance in various fields.
Properties
IUPAC Name |
1-O-tert-butyl 2-O-methyl (2S)-4-hydroxy-5-oxopyrrolidine-1,2-dicarboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO6/c1-11(2,3)18-10(16)12-6(9(15)17-4)5-7(13)8(12)14/h6-7,13H,5H2,1-4H3/t6-,7?/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MTLIHXONXHCHHY-PKPIPKONSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C(CC(C1=O)O)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1[C@@H](CC(C1=O)O)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40718834 | |
Record name | 1-tert-Butyl 2-methyl (2S)-4-hydroxy-5-oxopyrrolidine-1,2-dicarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40718834 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
367966-41-4 | |
Record name | 1-tert-Butyl 2-methyl (2S)-4-hydroxy-5-oxopyrrolidine-1,2-dicarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40718834 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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